molecular formula C28H29NO4S B608727 LY2922470 CAS No. 1423018-12-5

LY2922470

Número de catálogo: B608727
Número CAS: 1423018-12-5
Peso molecular: 475.6 g/mol
Clave InChI: VJVDLRVFJTVWEO-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

LY2922470 interacts with the G protein-coupled receptor 40 (GPR40), a receptor that plays a crucial role in the regulation of insulin secretion . The interaction between this compound and GPR40 triggers a series of biochemical reactions that lead to the stimulation of insulin production .

Cellular Effects

This compound influences cell function by interacting with GPR40, which is expressed in various types of cells, including pancreatic beta cells . This interaction leads to an increase in insulin secretion, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound binds to GPR40, leading to the activation of this receptor . This activation triggers a cascade of intracellular signaling events, culminating in the stimulation of insulin secretion .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed in both in vitro and in vivo studies . In these studies, this compound demonstrated a positive effect on neuroprotection, with a reduction in infarct size and an improvement in motor skills in mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At therapeutic doses, this compound has been shown to reduce glucose levels along with significant increases in insulin and GLP-1 .

Metabolic Pathways

This compound is involved in the insulin secretion pathway, where it interacts with GPR40 . This interaction leads to the activation of the receptor and the subsequent stimulation of insulin secretion .

Transport and Distribution

Given its role as a GPR40 agonist, it is likely that it is transported to cells expressing this receptor .

Subcellular Localization

As a GPR40 agonist, it is expected to localize to the cell membrane, where GPR40 is expressed .

Métodos De Preparación

La síntesis de LY2922470 implica la preparación de derivados de espiropiperidina y ácido tetrahidroquinolina. Estos derivados están diseñados para romper la planaridad y reducir la lipofilia, lo que resulta en propiedades farmacológicas únicas . Las rutas sintéticas específicas y las condiciones de reacción para this compound son propiedad y no se han revelado completamente en el dominio público.

Análisis De Reacciones Químicas

LY2922470 experimenta varias reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Actividad Biológica

LY2922470 is a novel compound developed as a potent agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). This receptor plays a critical role in glucose metabolism and insulin secretion, making this compound a candidate for treating type 2 diabetes mellitus (T2DM). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, metabolic pathways, and safety profile.

This compound functions by activating GPR40, which is predominantly expressed in pancreatic β-cells. Upon activation, GPR40 enhances insulin secretion in response to elevated glucose levels. This mechanism is crucial for maintaining glucose homeostasis and is particularly beneficial in T2DM patients, who often exhibit impaired insulin secretion.

  • Insulin Secretion : In preclinical models, this compound has demonstrated significant increases in insulin and GLP-1 secretion, leading to effective reductions in blood glucose levels. The compound's action is glucose-dependent, meaning it amplifies insulin release only when glucose levels are high .

Efficacy in Clinical Studies

Clinical trials have provided evidence supporting the efficacy of this compound in managing T2DM:

  • Phase 2 Clinical Trials : A study involving patients with T2DM showed that administration of this compound resulted in substantial reductions in HbA1c levels, indicating improved long-term glucose control. The reductions were comparable to those achieved with established therapies such as sulfonylureas but with a lower incidence of hypoglycemia .
  • Proof of Concept : The clinical data suggest that this compound can serve as an effective glucose-lowering therapy, providing proof of concept for its use in diabetic patients .

Metabolic Pathways

Understanding the metabolism of this compound is essential for evaluating its pharmacokinetic properties and potential side effects:

  • Metabolism : The primary metabolic pathway involves β-oxidation at the head section of the compound. Additional metabolic processes include O-dealkylation and N-dealkylation. These pathways can influence the pharmacological activity and safety profile of the drug .
  • Safety Considerations : Comparative studies with other GPR40 agonists like TAK-875 have shown that this compound exhibits a favorable safety profile with less liver toxicity. In animal studies, repeated dosing did not lead to significant liver enzyme elevations, suggesting a lower risk for drug-induced liver injury (DILI) .

Case Studies and Health Economics

Recent case studies have highlighted the economic impact of severe hypoglycemic events (SHE) among T2DM patients treated with various therapies:

  • Economic Burden : A retrospective analysis conducted in Japan revealed that SHEs significantly increase medical costs due to hospitalization and treatment requirements. The findings underscore the importance of developing therapies like this compound that minimize hypoglycemic episodes while effectively managing blood glucose levels .

Summary of Research Findings

The following table summarizes key findings from various studies related to this compound:

Study ReferenceKey Findings
Demonstrated potent reductions in glucose levels and increased insulin secretion in preclinical models.
Phase 2 trials showed significant HbA1c reduction compared to historical data with lower hypoglycemia risk.
Metabolic studies indicated favorable liver safety profile compared to TAK-875.
Economic analysis highlighted high costs associated with SHEs in T2DM patients, emphasizing the need for safer therapies.

Propiedades

IUPAC Name

(3S)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO4S/c1-3-6-22(17-27(30)31)20-10-12-23(13-11-20)33-19-25-15-14-24(34-25)18-29-16-5-8-21-7-4-9-26(32-2)28(21)29/h4,7,9-15,22H,5,8,16-19H2,1-2H3,(H,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVDLRVFJTVWEO-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901106563
Record name (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901106563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423018-12-5
Record name (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423018-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901106563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary mechanism of action of (S)-3-(4-((5-((8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid (LY2922470)?

A1: this compound acts as a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). [, ] This receptor is highly expressed in pancreatic β-cells and plays a critical role in glucose-stimulated insulin secretion. [, ] Upon binding to GPR40, this compound activates downstream signaling pathways, leading to amplified insulin release, specifically in the presence of elevated glucose levels. [, ]

Q2: How does the structure of this compound contribute to its activity and selectivity for GPR40?

A2: While specific structure-activity relationship (SAR) data for this compound is limited in the provided abstracts, research suggests that modifications to endogenous fatty acids, focusing on breaking planarity and reducing lipophilicity, led to the identification of the spiropiperidine and tetrahydroquinoline acid derivatives like this compound as potent and selective GPR40 agonists. [] These structural modifications contribute to the unique pharmacological, selectivity, and pharmacokinetic properties of this compound. []

Q3: What preclinical evidence supports the potential of this compound as a treatment for type 2 diabetes?

A3: Preclinical studies demonstrated that this compound exhibits durable dose-dependent glucose-lowering effects in animal models. [] These effects are attributed to its ability to significantly increase both insulin and GLP-1 secretion. [] Notably, these beneficial effects were observed without causing hypoglycemia, a common side effect of some existing diabetes medications. []

Q4: Has this compound been evaluated in a clinical setting, and what are the key findings?

A4: Yes, this compound has progressed to clinical trials in individuals with type 2 diabetes. [, ] Initial clinical data supports the compound's potential as a glucose-lowering therapy. [] While detailed clinical trial results are not provided in the abstracts, the findings provide preliminary evidence of this compound's efficacy in humans. []

Q5: Beyond its role in glucose control, does this compound exhibit other potentially beneficial effects?

A5: Research suggests that this compound might offer protective effects against ischemic stroke. [] Transcriptomic analysis revealed that the gene signature induced by this compound shares similarities with agents known to defend against cerebrovascular accidents. [] In mouse models, this compound administration, either orally or via injection, reduced infarct size and improved motor skills after ischemic stroke. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.